6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid
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Overview
Description
6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid is an organic compound that belongs to the class of phosphorothioates This compound is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to a sulfur atom, and a hexanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid typically involves the following steps:
Formation of the Phosphorothioate Group: The phosphorothioate group can be introduced by reacting a suitable phosphorus compound with a sulfur source. For example, a dialkyl phosphite can be reacted with sulfur to form a dialkyl phosphorothioate.
Attachment of the 4-Nitrophenoxy Group: The 4-nitrophenoxy group can be introduced by reacting the phosphorothioate intermediate with 4-nitrophenol under suitable conditions, such as in the presence of a base.
Formation of the Hexanoic Acid Moiety: The hexanoic acid moiety can be introduced by reacting the intermediate with a suitable hexanoic acid derivative, such as hexanoyl chloride, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for yield and purity, and may involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium boroh
Properties
CAS No. |
503086-97-3 |
---|---|
Molecular Formula |
C13H19N2O6PS |
Molecular Weight |
362.34 g/mol |
IUPAC Name |
6-[[methoxy-(4-nitrophenoxy)phosphinothioyl]amino]hexanoic acid |
InChI |
InChI=1S/C13H19N2O6PS/c1-20-22(23,14-10-4-2-3-5-13(16)17)21-12-8-6-11(7-9-12)15(18)19/h6-9H,2-5,10H2,1H3,(H,14,23)(H,16,17) |
InChI Key |
KZLVOFUKFGBQHC-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(NCCCCCC(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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